molecular formula C10H14S B2610438 Benzyl propyl sulfide CAS No. 22336-59-0

Benzyl propyl sulfide

Cat. No.: B2610438
CAS No.: 22336-59-0
M. Wt: 166.28
InChI Key: VGOPSINYHITXEF-UHFFFAOYSA-N
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Description

Benzyl propyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to a benzyl group (C₆H₅CH₂–) and a propyl group (CH₂CH₂CH₃–). Organosulfur compounds like this are often studied for their reactivity in oxidation processes, enzymatic interactions, and applications in organic synthesis or flavor chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between benzyl chloride and propyl thiol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the sulfide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are introduced into the reactor, where they react under controlled temperature and pressure conditions to yield the desired product. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds via direct nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester. This pathway avoids intermediates like pentavalent phosphorus species or single-electron transfer (SET) mechanisms. The selectivity arises from the steric and electronic environment of the phosphorus substituents, favoring sulfur over phosphorus as the reactive site .

Mechanistic Insights :

  • Ambident Electrophilicity : Phosphinic acid thioesters act as ambident electrophiles, but benzyl Grignard reagents preferentially substitute at sulfur due to steric hindrance around phosphorus.

  • Kinetic Control : The reaction is kinetically controlled, with benzyl Grignard reagents reacting faster at sulfur than alkyl/aryl Grignard reagents, which may favor C–P bond formation .

Stability and Other Reactions

Benzyl propyl sulfide exhibits moderate stability under standard conditions but can undergo acid-catalyzed cleavage or elimination under harsh conditions. While no direct studies on this compound are reported, general sulfide chemistry suggests:

  • Elimination : Potential formation of propene and benzylthiol under acidic conditions, though this is less common compared to allylic sulfides .

  • Oxidative Stability : Sulfides are generally resistant to oxidation but may react with strong oxidants (e.g., hydrogen peroxide) to form sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Properties

Benzyl propyl sulfide has been studied for its antimicrobial and antifungal properties. Research indicates significant activity against various bacterial strains, as summarized in the table below:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15Li et al., 2014
Escherichia coli12Li et al., 2014
Candida albicans18Journal of Agricultural and Food Chemistry

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and inhibition of enzyme activity.

Neuroprotective Applications

In vitro studies have shown that this compound acts as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective applications. This inhibition may contribute to potential therapeutic effects in neurodegenerative diseases.

Case Study:

  • A study demonstrated that this compound effectively inhibited AChE activity in neuronal cell cultures, suggesting its potential use in developing treatments for Alzheimer's disease.

Agricultural Uses

This compound has been explored for its potential use as a biopesticide due to its antimicrobial properties. Its effectiveness against plant pathogens can help reduce reliance on synthetic pesticides.

Research Findings:

  • A study evaluated the efficacy of this compound against Phytophthora infestans, the causative agent of late blight in potatoes. Results showed significant reduction in pathogen growth, indicating its potential as a natural fungicide.

Material Science Applications

This compound is also utilized in the synthesis of novel materials, particularly in the development of surfactants and emulsifiers. Its unique properties allow it to stabilize emulsions in various industrial applications.

Example Application:

  • The compound has been incorporated into formulations for water-based paints and coatings, enhancing their stability and performance characteristics.

Mechanism of Action

The mechanism of action of benzyl propyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

The following table summarizes key comparisons between benzyl propyl sulfide and related sulfides, based on molecular structure, reactivity, and experimental findings:

Compound Molecular Formula Molecular Weight Key Reactivity/Applications Experimental Findings
This compound C₁₀H₁₄S ~166.28 (inferred) Likely undergoes photooxidation to sulfoxides (e.g., benzyl propyl sulfoxide) under TiO₂ catalysis ; intermediate chain length may balance reactivity and selectivity. Not directly reported; inferred from analogs like phenyl propyl sulfide (photooxidation yields sulfoxides) .
Phenyl propyl sulfide C₉H₁₂S 152.26 Photooxidized to phenyl propyl sulfoxide; detected alongside this compound in TiO₂-mediated reactions . Major photooxidation product: phenyl propyl sulfoxide (yields not quantified) .
n-Butyl phenyl sulfide C₁₀H₁₄S 166.28 Similar molecular weight to this compound; produces n-butyl phenyl sulfoxide and trace disulfides under photooxidation . Detected as a minor product in photooxidation experiments .
Benzyl methyl sulfide C₈H₁₀S 138.23 Shorter alkyl chain; oxidized to (S)-benzyl methyl sulfoxide with 79% enantiomeric excess (ee) in enzymatic studies . High enantioselectivity in flavin-containing monooxygenase reactions .
Benzyl phenyl sulfide C₁₃H₁₂S 200.30 Bulky substituents hinder enzymatic oxidation; no conversion observed in biocatalytic studies . Resistant to oxidation due to steric hindrance .
Ethyl propyl sulfide C₅H₁₂S 104.21 Simpler alkyl structure; used in flavor chemistry (e.g., mustard pastes) . Detected as a volatile compound in mustard pastes via HS-SPME-GC-MS .

Key Reactivity and Functional Differences

Photooxidation Pathways

This compound and its analogs undergo TiO₂-mediated photooxidation to form sulfoxides (e.g., benzyl propyl sulfoxide) and disulfides. For example, phenyl propyl sulfide and n-butyl phenyl sulfide produce sulfoxides as primary products, while trace disulfides (e.g., diphenyl disulfide) form under oxygen-rich conditions . Bulky analogs like benzyl phenyl sulfide resist oxidation due to steric effects .

Enzymatic Oxidation and Selectivity

In biocatalytic studies, sulfides with shorter chains (e.g., benzyl methyl sulfide) exhibit higher conversion rates and enantioselectivity (up to 79% ee) compared to propyl-chain derivatives. Propyl-substituted sulfides, such as phenyl propyl sulfide, show reduced enzymatic activity but improved ee values over methyl analogs .

Structural Influences on Physical Properties

  • Chain Length : Longer alkyl chains (e.g., propyl vs. methyl) increase hydrophobicity and boiling points.
  • Steric Effects : Bulky groups (e.g., benzyl phenyl sulfide) reduce reactivity in both chemical and enzymatic oxidation .

Biological Activity

Benzyl propyl sulfide (C10H14S) is an organosulfur compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and metabolic pathways, supported by relevant data tables and case studies.

This compound is characterized by the presence of a sulfide group attached to a benzyl and a propyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C10H14S
  • CAS Number : 22336-59-0

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has been noted for its effectiveness against various microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus125 µg/ml
Escherichia coli250 µg/ml
Candida albicans62.5 µg/ml

These findings suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against pathogenic strains.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The results indicated that:

  • IC50 Value : 45 µg/ml
  • Comparison with Standard Antioxidants : Less potent than ascorbic acid but more effective than many synthetic antioxidants.

This suggests that while this compound may not be the strongest antioxidant, it still contributes significantly to oxidative stress mitigation.

Metabolic Pathways

Understanding the metabolic pathways of this compound is essential for elucidating its biological effects. Research indicates that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, which facilitate oxidation reactions.

Table 2: Metabolic Pathways Involving this compound

Enzyme TypeReaction TypeProduct
Cytochrome P450OxidationBenzyl sulfoxide
LaccaseOxidationDibenzyl sulfoxide

These metabolic processes are crucial for understanding how this compound exerts its biological effects and how it can be utilized in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl propyl sulfide, and how is structural characterization performed?

  • Methodology :

  • Synthesis : Common methods include nucleophilic substitution between benzyl thiol and propyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, oxidation of thioethers using biocatalysts like flavin-containing monooxygenases (e.g., PAMO mutants) can yield sulfoxides, though reaction conditions (solvent, temperature) must be optimized .
  • Characterization : Use 1H^1H-NMR (δ ~2.5–3.0 ppm for SCH₂ protons), 13C^{13}C-NMR, and GC-MS for purity analysis. IR spectroscopy identifies S-C stretching (~600–700 cm⁻¹) .
    • Data Table :
MethodCatalyst/SolventYield (%)Key Characterization Techniques
Nucleophilic SubstitutionK₂CO₃/DMF75–85NMR, GC-MS
Biocatalytic OxidationPAMO M446G/MeOH60–90HPLC (enantiomeric excess)

Q. Which spectroscopic techniques are most effective for quantifying this compound in complex mixtures?

  • Methodology :

  • GC-FID : Ideal for volatile mixtures; compare retention times against standards .
  • HPLC-UV : Use C18 columns with acetonitrile/water mobile phases. Calibration curves with spiked samples ensure accuracy .
  • NMR Spectroscopy : 1H^1H-NMR integration quantifies relative concentrations in purified samples .

Advanced Research Questions

Q. How do solvent polarity and enzyme mutations influence the enantioselectivity of this compound oxidation?

  • Methodology :

  • Solvent Effects : Polar solvents (e.g., MeOH) enhance sulfoxide formation, while aprotic solvents (e.g., CH₃CN) favor sulfone byproducts .
  • Enzyme Engineering : Mutations (e.g., M446G in PAMO) alter substrate binding pockets, improving enantioselectivity. Perform site-directed mutagenesis and screen variants using kinetic assays .
    • Key Finding : In 10% MeOH, PAMO M446G achieves 90% conversion with 89% enantiomeric excess for sulfoxides .

Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?

  • Methodology :

  • Meta-Analysis : Calculate heterogeneity metrics (e.g., I2I^2) to quantify variability. Use random-effects models if I2>50%I^2 > 50\%, indicating significant between-study differences .
  • Experimental Replication : Standardize protocols (e.g., solvent purity, enzyme batch) to minimize confounding variables .

Q. How can impurity profiles of this compound be systematically analyzed?

  • Methodology :

  • GC×GC-TOFMS : Detects trace impurities (e.g., residual thiols) with high sensitivity .
  • HPLC-Chiral Columns : Resolves enantiomeric impurities in sulfoxide derivatives .

Q. Methodological Best Practices

Q. What reporting standards should be followed for reproducibility in sulfide synthesis?

  • Guidelines :

  • Document catalyst loading, solvent grades, and reaction times in detail .
  • Report yields as molar percentages and include error margins for triplicate experiments .
  • Deposit raw spectral data in open-access repositories (e.g., Zenodo) .

Q. How to design experiments evaluating the environmental stability of this compound?

  • Methodology :

  • Hydrolysis Studies : Incubate compounds in buffered solutions (pH 3–10) and monitor degradation via LC-MS .
  • Photostability Assays : Expose samples to UV light (254 nm) and quantify decomposition products .

Q. Key Research Gaps

  • Limited data on computational modeling of this compound’s reactivity (e.g., DFT studies for catalytic pathway prediction).
  • Need for toxicity profiling using in vitro models (e.g., EPA DSSTox assays) to assess ecotoxicological risks .

Properties

IUPAC Name

propylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOPSINYHITXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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